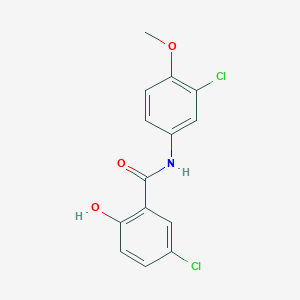
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methoxy, and hydroxy functional groups attached to a benzamide core. It has been studied for its biological activities, particularly in the context of its effects on Mycobacterium tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chloro-4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro groups could result in various substituted derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism by which 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide exerts its effects involves the depletion of intracellular thiols in Mycobacterium tuberculosis. This compound forms covalent adducts with free thiols, leading to dysregulation of redox homeostasis and ultimately bacterial cell death. The formation of a disulfide bond between the compound and reduced glutathione has been observed, supporting this mechanism .
相似化合物的比较
Similar Compounds
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide (AC2P36): This compound also targets Mycobacterium tuberculosis by depleting intracellular thiols and has shown similar pH-selective activity.
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide: A structurally related compound with similar functional groups.
Uniqueness
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively kill Mycobacterium tuberculosis at acidic pH by targeting thiol homeostasis sets it apart from other compounds .
属性
CAS 编号 |
634186-50-8 |
|---|---|
分子式 |
C14H11Cl2NO3 |
分子量 |
312.1 g/mol |
IUPAC 名称 |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-13-5-3-9(7-11(13)16)17-14(19)10-6-8(15)2-4-12(10)18/h2-7,18H,1H3,(H,17,19) |
InChI 键 |
NNCRZZGONOMERZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


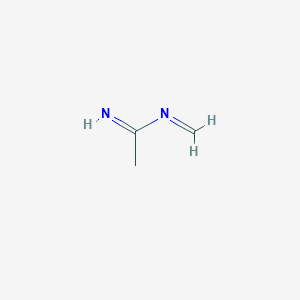
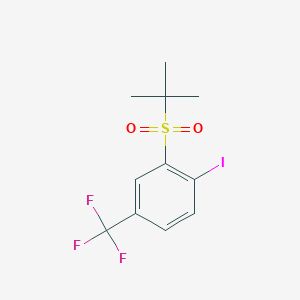
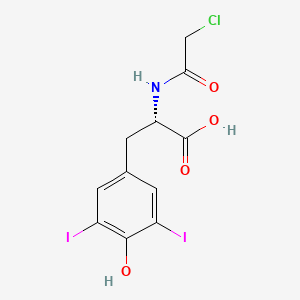

![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
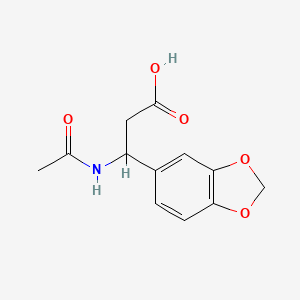
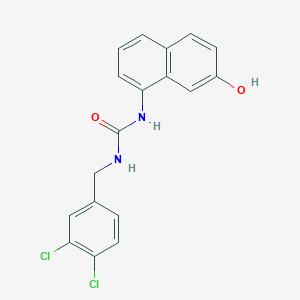
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
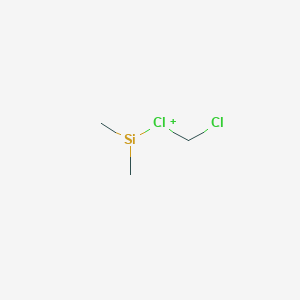
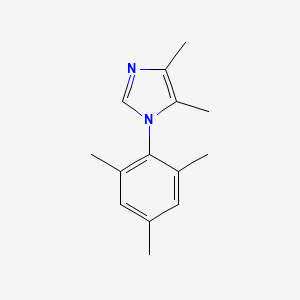
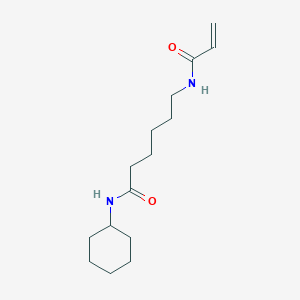

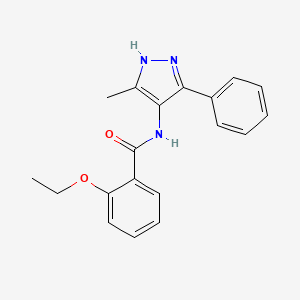
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
